molecular formula C21H21N3O2 B2748826 N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)cyclopentanecarboxamide CAS No. 1105205-91-1

N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)cyclopentanecarboxamide

Cat. No.: B2748826
CAS No.: 1105205-91-1
M. Wt: 347.418
InChI Key: NRJNUUOOAHTHEF-UHFFFAOYSA-N
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Description

N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)cyclopentanecarboxamide is a synthetic small molecule characterized by a quinazolinone core fused with a cyclopentanecarboxamide substituent. The cyclopentanecarboxamide group may enhance solubility or modulate binding affinity in biological systems.

Properties

IUPAC Name

N-(2-methyl-4-oxo-3-phenylquinazolin-6-yl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-14-22-19-12-11-16(23-20(25)15-7-5-6-8-15)13-18(19)21(26)24(14)17-9-3-2-4-10-17/h2-4,9-13,15H,5-8H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRJNUUOOAHTHEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)NC(=O)C3CCCC3)C(=O)N1C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)cyclopentanecarboxamide typically involves multiple stepsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction can produce more reactive intermediates .

Scientific Research Applications

N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)cyclopentanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with cyclopentanecarboxamide derivatives and related heterocyclic systems, focusing on structural variations, synthetic yields, and physical properties. Key findings are summarized in Table 1.

Table 1: Comparative Analysis of Cyclopentanecarboxamide Derivatives

Compound Name Substituents/Modifications Yield (%) Melting Point (°C) Key Structural Features Reference
N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)cyclopentanecarboxamide Quinazolinone core + cyclopentanecarboxamide N/A N/A Fused bicyclic system, aromatic substitution
1-(Phenylamino)cyclopentanecarboxamide (2a) Phenylamino substituent 90 166 Linear amide linkage, no fused rings
1-[(4-Methylphenyl)amino]cyclopentanecarboxamide (2b) 4-Methylphenylamino substituent 85 120 Electron-donating methyl group
1-[(4-Methoxyphenyl)amino]cyclopentanecarboxamide (2c) 4-Methoxyphenylamino substituent 50 90–93 Methoxy group enhancing polarity
N-(2-Benzoylhydrazine-1-carbonothioyl)cyclopentanecarboxamide (2.14) Benzoylhydrazine-thiocarbonyl group 66 193–195 Thiourea linkage, planar hydrazine moiety
N-(2-(2-Phenoxyacetyl)hydrazine-1-carbonothioyl)cyclopentanecarboxamide (2.12) Phenoxyacetyl-thiocarbonyl group 59 158–161 Ether and thioamide functionalities
N-((S)-1-{4-[4-((3-trifluoromethyl)phenyl)piperazin-1-yl]butyl}pyrrolidin-2,5-dion-yl)cyclopentanecarboxamide Piperazine-pyrrolidinedione-cyclopentanecarboxamide 69 N/A (oil) Fluorinated aromatic, complex alkyl chain
Structural and Functional Differences
  • Quinazolinone Core vs. Phenylamino Derivatives (2a–2c): The target compound’s quinazolinone core introduces a fused bicyclic system absent in phenylamino derivatives (2a–2c). This rigidity may enhance binding to flat enzymatic pockets (e.g., ATP-binding sites in kinases) compared to the flexible phenylamino analogs . However, phenylamino derivatives exhibit higher synthetic yields (50–90% vs. N/A for the target compound), suggesting that the quinazolinone synthesis may involve more complex steps.
  • Thiocarbonyl Hydrazine Derivatives (2.12–2.14): Compounds with hydrazine-1-carbonothioyl groups (e.g., 2.12, 2.14) demonstrate higher melting points (158–195°C) than phenylamino derivatives, likely due to strong hydrogen bonding from thiourea linkages . In contrast, the target compound’s melting point is unreported but may be influenced by the quinazolinone’s planar structure.
  • Complex Fluorinated Derivatives ():
    The piperazine-pyrrolidinedione derivative () shows moderate yield (69%) but low initial purity (51%), highlighting challenges in synthesizing branched, fluorinated systems . The target compound’s simpler architecture may offer better reproducibility.

Implications for Bioactivity
  • Quinazolinones are associated with kinase inhibition (e.g., EGFR), whereas phenylamino derivatives (2a–2c) may target GPCRs or transporters due to their amine termini .
  • Thiocarbonyl derivatives (2.12–2.14) could exhibit antimicrobial or antitubercular activity, as thioamide groups are common in such agents .
  • The target compound’s lack of polar groups (e.g., methoxy in 2c) may reduce solubility but improve membrane permeability.

Biological Activity

N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)cyclopentanecarboxamide is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are recognized for their diverse biological activities and potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C19H19N3O2
Molecular Weight 321.4 g/mol
CAS Number 1105205-73-9
IUPAC Name N-(2-methyl-4-oxo-3-phenylquinazolin-6-yl)cyclopentanecarboxamide

Anticancer Activity

Research indicates that quinazolinone derivatives exhibit significant anticancer activity. For instance, a study demonstrated that compounds similar to this compound inhibit the proliferation of various cancer cell lines by inducing apoptosis through the activation of caspase pathways. The compound's structure allows it to interact with specific cellular targets involved in cancer progression.

Antimicrobial Effects

Quinazolinones have also been studied for their antimicrobial properties. A recent investigation showed that derivatives of this compound exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. Studies have indicated that it can reduce pro-inflammatory cytokine production in vitro, suggesting a role in modulating immune responses. The inhibition of NF-kB signaling pathway has been proposed as a mechanism for its anti-inflammatory effects .

Case Study 1: Anticancer Mechanism

A detailed examination of this compound revealed its ability to induce cell cycle arrest in the G2/M phase in human breast cancer cells. This effect was associated with an upregulation of p53 and downregulation of cyclin B1, indicating a targeted approach to halt cancer cell proliferation.

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing various quinazolinone derivatives, this compound showed notable activity against Methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, highlighting its potential as a novel antimicrobial agent .

Q & A

Q. What are the recommended synthetic routes for N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)cyclopentanecarboxamide, and how can reaction conditions be optimized for purity?

The synthesis typically involves multi-step reactions, including cyclocondensation, amidation, and functional group modifications. Key steps include:

  • Quinazolinone Core Formation : Cyclization of anthranilic acid derivatives with urea or thiourea under acidic conditions .
  • Amidation : Coupling the quinazolin-6-amine intermediate with cyclopentanecarboxylic acid chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) using triethylamine as a base .
  • Optimization : Control reaction temperature (60–80°C for cyclization; room temperature for amidation) and pH (acidic for cyclization, neutral for amidation). Use HPLC to monitor intermediate purity (>95%) and adjust stoichiometry to minimize side products .

Q. Which analytical techniques are most effective for characterizing the compound’s purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and cyclopentane integration (e.g., δ 1.5–2.5 ppm for cyclopentane protons) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% for pharmacological studies) .
  • Mass Spectrometry (LC-MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ expected at m/z ~376.2) .
  • Melting Point Analysis : Compare observed mp (e.g., 195–197°C) with literature to detect polymorphic variations .

Q. What are the critical steps in the purification of intermediates during synthesis?

  • Recrystallization : Use ethanol/water mixtures for quinazolinone intermediates to remove unreacted starting materials .
  • Column Chromatography : Silica gel (hexane/ethyl acetate gradient) isolates the final amide product .
  • HPLC Prep Purification : For scale-up, use preparative HPLC with acetonitrile/water (0.1% TFA) to achieve >99% purity .

Advanced Research Questions

Q. How can X-ray crystallography resolve the three-dimensional structure of this compound, and what challenges arise during refinement?

  • Crystallization : Grow single crystals via vapor diffusion (e.g., DCM/methanol) .
  • Data Collection : Use synchrotron radiation (λ = 0.9 Å) for high-resolution (<1.0 Å) data.
  • Refinement with SHELXL : Apply anisotropic displacement parameters and twinning corrections for structures with pseudo-merohedral twinning .
  • Challenges : Low crystal quality due to flexible cyclopentane moiety; use TWINABS for data integration and PLATON to validate hydrogen-bonding networks .

Q. What strategies resolve discrepancies in reported physicochemical properties (e.g., melting points, yields)?

  • Case Study : Analogous compounds (e.g., N-(2-(2-aminobenzoyl)hydrazine-1-carbonothioyl)cyclopentanecarboxamide) show yield variations (53–66%) and mp differences (148–201°C) due to:
    • Reaction Solvent : Polar aprotic solvents (DMF) vs. non-polar (toluene) affect crystallization .
    • Purity Threshold : HPLC-determined purity impacts mp consistency (e.g., ±2°C for 95% vs. 99% purity) .
    • Recommendation : Replicate conditions from high-yield protocols (e.g., 66% yield via slow addition of acyl chloride ).

Q. How to design structure-activity relationship (SAR) studies for pharmacological potential?

  • Analog Synthesis : Modify substituents on the quinazolinone (e.g., 2-methyl vs. 3-cyclopropyl) and cyclopentane (e.g., carboxamide vs. thiourea) .
  • In Vitro Assays :
    • Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence polarization .
    • Binding Affinity : Surface plasmon resonance (SPR) to quantify KD values for target proteins (e.g., <1 µM for optimized analogs) .
  • Data Interpretation : Use molecular docking (AutoDock Vina) to correlate substituent bulk with steric clashes in ATP-binding pockets .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular Dynamics (MD) Simulations : GROMACS with CHARMM36 forcefield to assess stability in lipid bilayers (e.g., 100-ns simulations) .
  • Free-Energy Perturbation (FEP) : Calculate binding free energy differences (±0.5 kcal/mol accuracy) for analogs .
  • Limitations : Validate predictions with experimental IC50 values to address forcefield inaccuracies .

Q. How to address low yields in the final amidation step?

  • Catalyst Screening : Test HOBt/DMAP vs. EDC/HCl for carbodiimide-mediated coupling .
  • Solvent Optimization : Replace THF with DMF to enhance solubility of quinazolin-6-amine .
  • Workup Adjustments : Quench with ice-cold water to precipitate product and reduce hydrolysis .

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